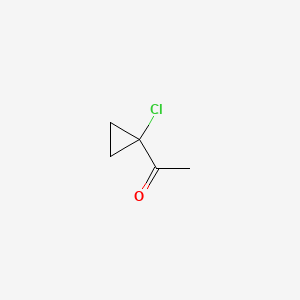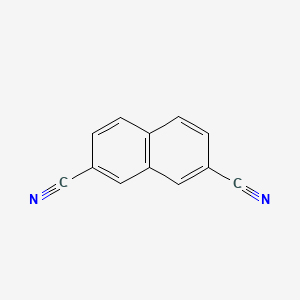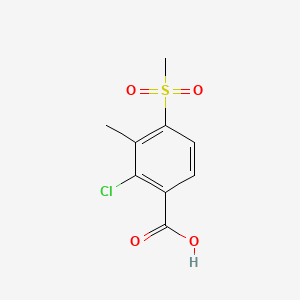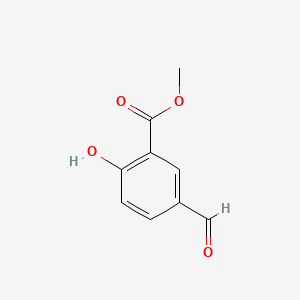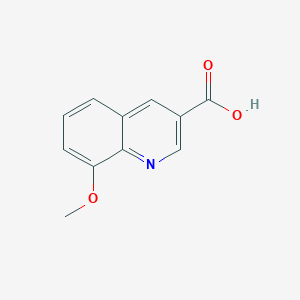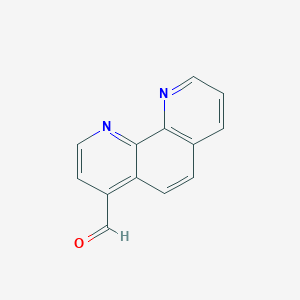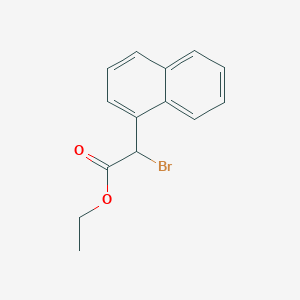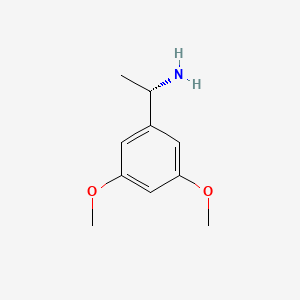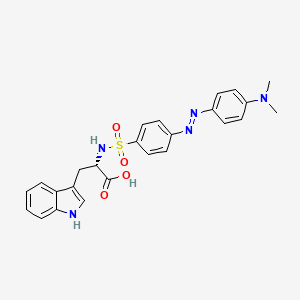
Dabsyl-L-tryptophan
Overview
Description
Dabsyl-L-tryptophan is a derivative of the amino acid L-tryptophan, where the amino group is modified with a dabsyl (dimethylaminonaphthalene sulfonyl) group. This compound is primarily used in biochemical research for the quantification and analysis of amino acids due to its fluorescent properties .
Mechanism of Action
Target of Action
Dabsyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan . The primary targets of this compound are likely to be similar to those of L-tryptophan, which plays a crucial role in protein synthesis and is a precursor for many bioactive compounds . .
Mode of Action
Considering its structural similarity to l-tryptophan, it can be hypothesized that this compound might interact with its targets in a manner similar to l-tryptophan . L-tryptophan is metabolized into several bioactive compounds that play central roles in physiology and pathophysiology .
Biochemical Pathways
L-tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . These pathways produce several bioactive compounds that significantly affect mammalian physiology . It is plausible that this compound might be involved in similar biochemical pathways, but specific studies are needed to confirm this.
Pharmacokinetics
L-tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . The bioavailability of this compound would depend on these ADME properties.
Result of Action
Metabolites of l-tryptophan, the parent compound, have been shown to play significant roles in various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the gut microbiota has been shown to influence the metabolism of L-tryptophan . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-tryptophan typically involves the reaction of L-tryptophan with dabsyl chloride. The process can be summarized as follows:
Starting Materials: L-tryptophan and dabsyl chloride.
Reaction Conditions: The reaction is carried out in an alkaline medium, often using a buffer solution such as sodium bicarbonate or phosphate buffer.
Procedure: L-tryptophan is dissolved in the buffer solution, and dabsyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to react at room temperature or slightly elevated temperatures (e.g., 25-30°C) for a specified period.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC or crystallization.
Chemical Reactions Analysis
Types of Reactions: Dabsyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of products such as N-formylkynurenine.
Substitution: The dabsyl group can participate in substitution reactions, particularly at the sulfonyl chloride moiety.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can react with the sulfonyl chloride group under basic conditions.
Major Products:
Oxidation Products: N-formylkynurenine and other oxidized derivatives of L-tryptophan.
Substitution Products: Various dabsyl derivatives depending on the nucleophile used
Scientific Research Applications
Dabsyl-L-tryptophan is widely used in scientific research due to its fluorescent properties, which make it an excellent tool for:
Amino Acid Analysis: It is used in the quantification and analysis of amino acids in biological samples through techniques such as liquid chromatography-mass spectrometry (LC-MS).
Protein Sequencing: The compound aids in identifying N-terminal amino acids in peptides and proteins.
Metabolic Studies: It helps in studying metabolic pathways involving L-tryptophan and its derivatives.
Biochemical Assays: Used in various assays to detect and quantify amino acids and peptides in complex biological matrices
Comparison with Similar Compounds
Dansyl-L-tryptophan: Similar to Dabsyl-L-tryptophan but uses dansyl (dimethylaminonaphthalene sulfonyl) group instead of dabsyl.
Dabsyl-L-tyrosine: Another dabsylated amino acid used for similar analytical purposes.
Dansyl-L-tyrosine: A dansylated derivative of L-tyrosine.
Comparison:
Fluorescent Properties: Both dabsyl and dansyl derivatives exhibit strong fluorescence, making them useful for analytical applications. the specific wavelengths of fluorescence may differ, allowing for the selection of the appropriate compound based on the detection method.
Reactivity: The reactivity of dabsyl and dansyl groups with amino acids is similar, but the choice between them may depend on the specific analytical requirements and the nature of the sample being analyzed
This compound stands out due to its specific application in the quantification and analysis of L-tryptophan and its derivatives, providing a reliable and sensitive method for studying amino acids in various biological contexts.
Properties
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZXUAHWJTIA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555053 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97685-00-2 | |
| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



